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Compound of Interest

Compound Name: 4-Allyl-2,6-dimethoxyphenol

Cat. No.: B1196327 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR)

and infrared (IR) spectral data for 4-Allyl-2,6-dimethoxyphenol. The information is presented

in a structured format to facilitate its use in research, quality control, and drug development

applications.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Data
NMR spectroscopy is a powerful analytical technique that provides detailed information about

the molecular structure of a compound. Below are the ¹H and ¹³C NMR spectral data for 4-
Allyl-2,6-dimethoxyphenol, recorded in deuterated chloroform (CDCl₃).

¹H NMR Spectral Data.[1]
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Chemical Shift
(δ) [ppm]

Multiplicity Integration Assignment

6.41 s 2H Ar-H

5.97 - 5.92 m 1H -CH=CH₂

5.38 s 1H Ar-OH

5.11 - 5.05 m 2H -CH=CH₂

3.87 s 6H -OCH₃

3.32 d 2H Ar-CH₂-

Table 1. ¹H NMR spectral data for 4-Allyl-2,6-dimethoxyphenol.

¹³C NMR Spectral Data.[1]
Chemical Shift (δ) [ppm] Assignment

147.04 C-O (Ar)

137.62 -CH=CH₂

133.10 C-OH (Ar)

131.11 C-C (Ar)

115.72 -CH=CH₂

105.25 C-H (Ar)

56.29 -OCH₃

40.34 Ar-CH₂-

Table 2. ¹³C NMR spectral data for 4-Allyl-2,6-dimethoxyphenol.

Infrared (IR) Spectroscopy Data
Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which

provides information about the functional groups present. The following table summarizes the
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main IR absorption bands for 4-Allyl-2,6-dimethoxyphenol.

Wavenumber (cm⁻¹) Vibrational Mode Functional Group

~3500 O-H stretch Phenolic -OH

~3080 =C-H stretch Allyl C-H

~2940 C-H stretch Methoxy/Allyl C-H

~1640 C=C stretch Allyl C=C

~1600, ~1500 C=C stretch Aromatic ring

~1220 C-O stretch Aryl ether

Table 3. Infrared (IR) spectral data for 4-Allyl-2,6-dimethoxyphenol.

Experimental Protocols
NMR Spectroscopy
Sample Preparation: A sample of approximately 10-20 mg of 4-Allyl-2,6-dimethoxyphenol
was dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing

tetramethylsilane (TMS) as an internal standard. The solution was then transferred to a 5 mm

NMR tube.

Instrumentation and Data Acquisition: The ¹H and ¹³C NMR spectra were acquired on a JEOL

400 MHz spectrometer.[1] For ¹H NMR, a standard pulse sequence was used with a sufficient

number of scans to achieve a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled

pulse sequence was employed.

Infrared (IR) Spectroscopy
Sample Preparation: A drop of the neat liquid sample of 4-Allyl-2,6-dimethoxyphenol was

placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.[2]

[3][4]

Instrumentation and Data Acquisition: The FTIR spectrum was recorded using a Bruker Tensor

27 FT-IR spectrometer.[1] The spectrum was acquired in the range of 4000-400 cm⁻¹ by co-
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adding multiple scans to improve the signal-to-noise ratio. A background spectrum of the clean,

empty ATR crystal was recorded and automatically subtracted from the sample spectrum.[2]

Workflow for Spectral Analysis
The following diagram illustrates the general workflow for obtaining and analyzing spectral data

for a chemical compound like 4-Allyl-2,6-dimethoxyphenol.
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Data Processing

Data Analysis & Interpretation
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General workflow for spectral data acquisition and analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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